molecular formula C19H14N2O5S B6524370 methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-23-1

methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6524370
CAS No.: 477326-23-1
M. Wt: 382.4 g/mol
InChI Key: GWLNMGOAGQEQOY-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The thiophene ring can also interact with enzymes or receptors, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
  • Methyl 6-methyl-3-(4-nitrobenzamido)-2-oxo-2H-pyran-5-carboxylate
  • β-amidodehydroaminobutyric acid derivatives

Uniqueness

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Biological Activity

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C16_{16}H14_{14}N2_{2}O4_{4}S

Molecular Weight: 342.36 g/mol

The compound features a thiophene ring substituted with a nitrobenzamido group and a phenyl group, which contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in human liver cancer cells (HepG2) and adenocarcinoma cells (A549). The mechanism likely involves the modulation of signaling pathways related to cell growth and apoptosis .
  • Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various pathogens. While some derivatives show moderate inhibitory effects on Gram-positive bacteria, further research is needed to fully understand its potential in this area .
  • Enzyme Inhibition: The nitro group in the structure may facilitate interactions with specific enzymes, potentially leading to inhibition of their activity. This aspect is crucial for drug development targeting various diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound may act as an enzyme inhibitor by forming hydrogen bonds with active sites, thereby blocking substrate access.
  • Cell Signaling Modulation: It can modulate pathways involved in cell proliferation and apoptosis through interaction with cellular receptors or kinases .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, leading to cell death .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylateContains a nitro group at a different positionAntimicrobial and anticancer potential
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylateMethyl group instead of nitroSimilar pharmacological properties
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylateChlorine substituentVaries in potency against pathogens

This table highlights how variations in substituents affect the biological activity and potential applications of thiophene derivatives.

Case Studies

  • Anticancer Activity Study:
    A study evaluated the effects of this compound on HepG2 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent through apoptosis induction .
  • Antimicrobial Efficacy:
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Although it exhibited low antibacterial activity, modifications to the structure enhanced efficacy against resistant strains .

Properties

IUPAC Name

methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLNMGOAGQEQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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